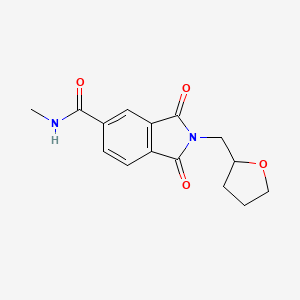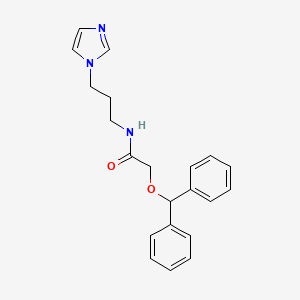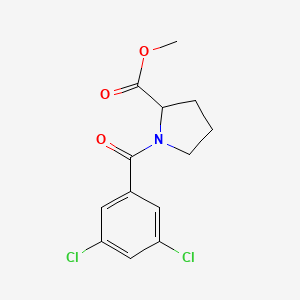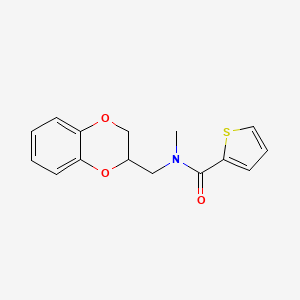
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been proposed that 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one promotes neurogenesis by increasing the survival of newborn neurons in the hippocampus. 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one may also exert its neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.
Biochemical and Physiological Effects:
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has been shown to increase the survival of newborn neurons in the hippocampus, improve cognitive function, and reduce neuronal death in animal models of neurodegenerative diseases. 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has also been shown to reduce oxidative stress and inhibit apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future research on 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one should be tested in clinical trials to determine its safety and efficacy in humans. Other potential applications of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one, such as its use in the treatment of traumatic brain injury and stroke, should also be explored.
Méthodes De Synthèse
The synthesis of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one involves the reaction of phthalic anhydride with 4-(4-pyridin-2-ylpiperazine-1-carbonyl)benzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with isopropylamine to yield 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one.
Applications De Recherche Scientifique
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has been extensively studied for its neuroprotective properties. It has been shown to promote neurogenesis, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has also been shown to improve outcomes in traumatic brain injury and stroke models.
Propriétés
IUPAC Name |
2-propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15(2)26-20(27)17-8-4-3-7-16(17)19(23-26)21(28)25-13-11-24(12-14-25)18-9-5-6-10-22-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCHUNFJISJDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
